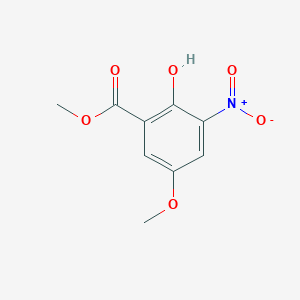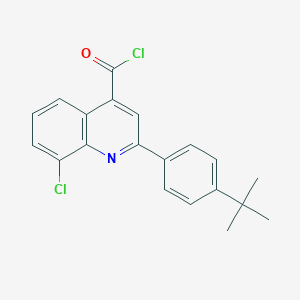
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
説明
The compound is a complex organic molecule. It likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a carbonyl group (C=O), and a chloride atom. The “4-Tert-butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 4-tert-Butylbenzyl chloride can be used to control molecular weight and prevent microgel formation during polymerization . Another compound, (4-tert-Butylphenoxy)acetyl chloride, is used in the synthesis of other complex organic molecules .科学的研究の応用
Chiral Ligand Applications
The compound 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride has been utilized in the synthesis of new chiral ligands based on 8-chloroquinoline. These ligands have shown applications in forming complexes with metals such as rhodium(III), palladium(II), and platinum(II), which are useful in various chemical reactions. For example, a study by Franciò et al. (1999) demonstrated the creation of a binuclear chloro-bridged rhodium(III) species through a reaction with rhodium(I), highlighting the potential of these ligands in catalytic processes (Franciò et al., 1999).
Catalytic Applications in Organic Synthesis
Wolf and Lerebours (2003) explored the use of palladium-phosphinous acid catalysts in various organic synthesis reactions, including Stille, Heck, and amination reactions of chloroquinolines. This research highlights the potential of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride derivatives in facilitating efficient and diverse organic transformations (Wolf & Lerebours, 2003).
Photoluminescence and Material Science Applications
The compound has applications in the field of material science, particularly in the creation of luminescent materials. Tan et al. (2018) synthesized zinc(II) and cadmium(II) complexes using 2-aryl substituted-8-hydroxyquinoline ligands, demonstrating strong yellow-orange luminescence, which could be promising for applications in luminescent materials (Tan et al., 2018).
Synthesis of Complex Organic Molecules
The versatility of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is further evident in its use in synthesizing complex organic molecules. A study by Gibson et al. (2007) utilized related compounds in the stereoselective synthesis of Reissert compounds, highlighting the potential of this chemical in the synthesis of complex, chiral organic molecules (Gibson et al., 2007).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(22)24)14-5-4-6-16(21)18(14)23-17/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLRNBWMWTHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157867 | |
| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
CAS RN |
1160256-15-4 | |
| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



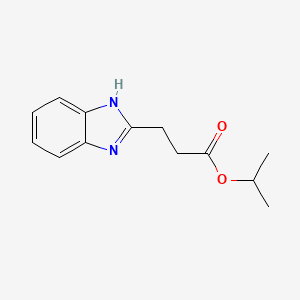
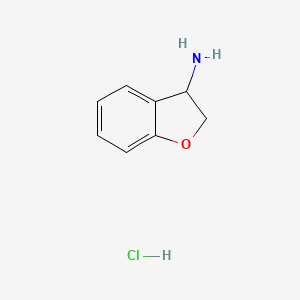

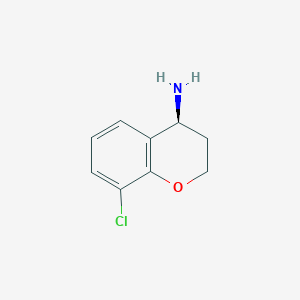
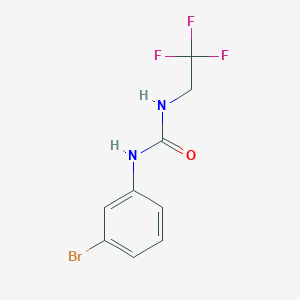
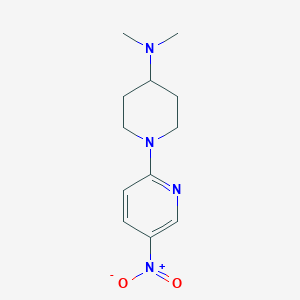
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

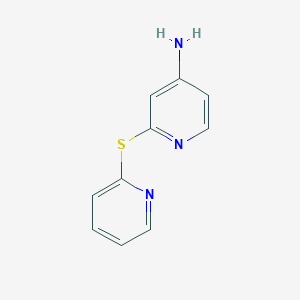
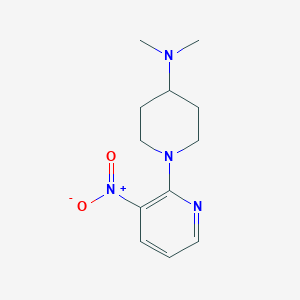
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
